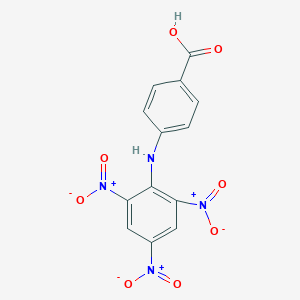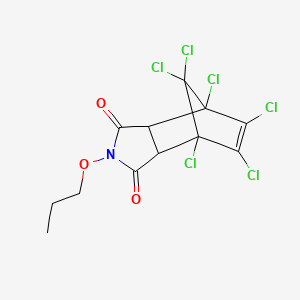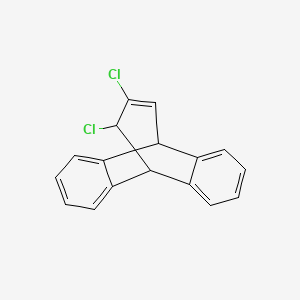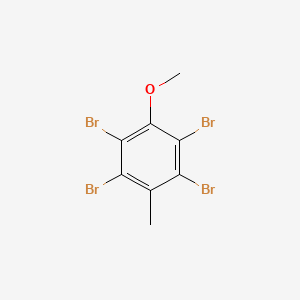![molecular formula C24H22Br2N2O B11959306 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide CAS No. 853407-24-6](/img/structure/B11959306.png)
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound with the molecular formula C24H22Br2N2O. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves multiple steps. One common method involves the reaction of 3-benzyl-2-formyl-1-methyl-1H-imidazol-3-ium bromide with amines via a Schiff-base reaction . This process allows for the precise implantation of ionic units in the framework through post-modification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Aplicaciones Científicas De Investigación
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- 3-benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- 3-benzyl-1-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
Uniqueness
What sets 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide apart from similar compounds is its specific substitution pattern and the presence of the bromophenyl group
Propiedades
Número CAS |
853407-24-6 |
|---|---|
Fórmula molecular |
C24H22Br2N2O |
Peso molecular |
514.3 g/mol |
Nombre IUPAC |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-(3-bromophenyl)ethanone;bromide |
InChI |
InChI=1S/C24H22BrN2O.BrH/c1-17-11-22-23(12-18(17)2)27(15-24(28)20-9-6-10-21(25)13-20)16-26(22)14-19-7-4-3-5-8-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RWLLXMMBLMOLDL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)




![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)


